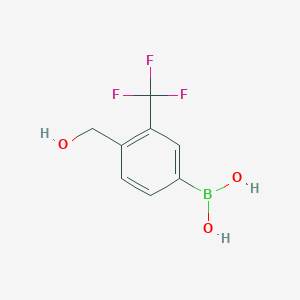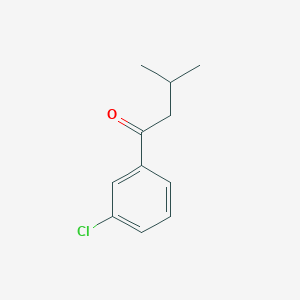
3'-Chloro-3-methylbutyrophenone
Übersicht
Beschreibung
3'-Chloro-3-methylbutyrophenone is a useful research compound. Its molecular formula is C11H13ClO and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical and Forensic Chemistry
- Identification and Characterization of New Psychoactive Substances: 3',4'-Methylenedioxy-2,2-dibromobutyrophenone, a closely related compound, was identified and characterized as a precursor in the synthesis of synthetic cathinones. This discovery has implications for forensic science and drug monitoring (Armenta et al., 2019).
Environmental Chemistry
- Degradation Mechanisms in Water Treatment: The degradation of Benzophenone-3, a similar compound, during chlorination and UV/chlorination reactions was studied. This research is significant for understanding the removal of potentially harmful organic compounds in water treatment processes (Lee et al., 2020).
Biochemistry and Microbial Studies
- Biosynthesis of Natural Products: Research on the biosynthesis of phlorisovalerophenone and 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose highlights the potential of using microorganisms for the production of valuable compounds (Zhou et al., 2016).
Food Chemistry
- Food Contaminant Analysis: Studies on the determination of 3-chloropropanediol in soy sauce samples through analytical methods indicate the relevance of such compounds in food safety and quality control (Chung et al., 2018).
Polymer Science
- Electrochemical Applications: The synthesis of poly(3-methylthiophene) for the determination of hydroquinone demonstrates the application of related chemical compounds in the field of polymer science and electrochemistry (Kavanoz et al., 2014).
Pharmacology and Toxicology
- Metabolism and Toxicity Studies: Research on the metabolism of UV-filter Benzophenone-3 and its effect on endocrine-disrupting activity is crucial for understanding the environmental and health impacts of related chemical compounds (Watanabe et al., 2015).
Biochemische Analyse
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Chloro-3-methylbutyrophenone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3’-Chloro-3-methylbutyrophenone is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with persistent changes in cellular metabolism and gene expression, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of 3’-Chloro-3-methylbutyrophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level triggers noticeable changes in cellular and metabolic functions . High doses of 3’-Chloro-3-methylbutyrophenone can also result in toxic or adverse effects, including oxidative stress and tissue damage.
Metabolic Pathways
3’-Chloro-3-methylbutyrophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound has been shown to affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . For example, its interaction with cytochrome P450 enzymes can lead to altered metabolism of drugs and other xenobiotics, impacting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3’-Chloro-3-methylbutyrophenone within cells and tissues are essential aspects of its biochemical activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, influencing its activity and function. The distribution of 3’-Chloro-3-methylbutyrophenone within tissues also affects its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3’-Chloro-3-methylbutyrophenone is a critical factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of 3’-Chloro-3-methylbutyrophenone also affects its interactions with other biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-8(2)6-11(13)9-4-3-5-10(12)7-9/h3-5,7-8H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWVALCFNNINPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine](/img/structure/B1456934.png)
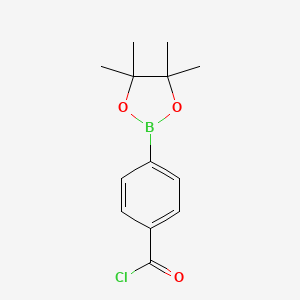


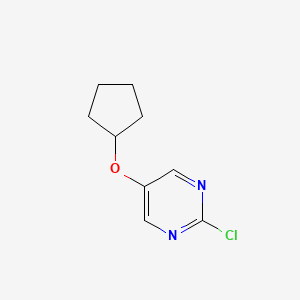


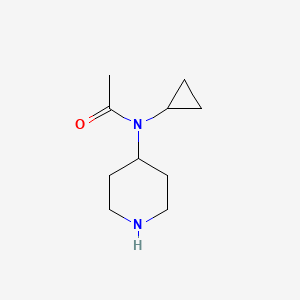
![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1456950.png)
![tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1456951.png)


